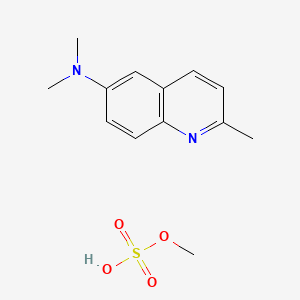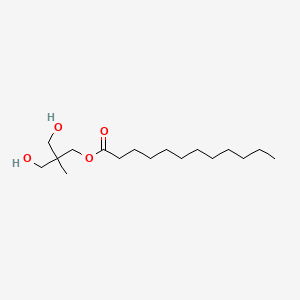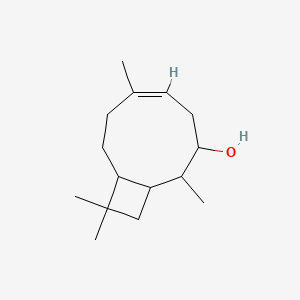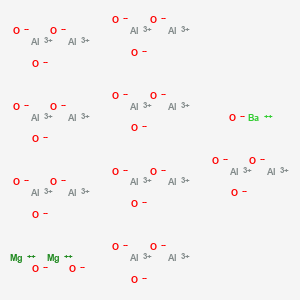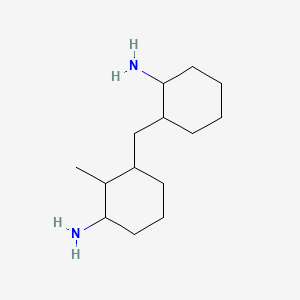
9-Octadecenylguanidine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Octadecenylguanidine monohydrochloride is a chemical compound with the molecular formula C19H40ClN3 and a molecular weight of 345.994 g/mol . It is known for its unique structure, which includes a long hydrocarbon chain and a guanidine group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenylguanidine monohydrochloride typically involves the reaction of octadecenylamine with cyanamide under specific conditions. The reaction is carried out in the presence of a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
9-Octadecenylguanidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The guanidine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of substituted guanidine derivatives .
Aplicaciones Científicas De Investigación
9-Octadecenylguanidine monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 9-Octadecenylguanidine monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with these targets, leading to modulation of their activity. The long hydrocarbon chain allows the compound to interact with lipid membranes, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- Octadecylguanidine hydrochloride
- Hexadecylguanidine hydrochloride
- Dodecylguanidine hydrochloride
Uniqueness
9-Octadecenylguanidine monohydrochloride is unique due to its specific structure, which includes a double bond in the hydrocarbon chain. This structural feature imparts distinct chemical and physical properties, making it more versatile in various applications compared to its saturated counterparts .
Propiedades
Número CAS |
83898-07-1 |
|---|---|
Fórmula molecular |
C19H40ClN3 |
Peso molecular |
346.0 g/mol |
Nombre IUPAC |
2-[(E)-octadec-9-enyl]guanidine;hydrochloride |
InChI |
InChI=1S/C19H39N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21;/h9-10H,2-8,11-18H2,1H3,(H4,20,21,22);1H/b10-9+; |
Clave InChI |
ZWBBBGYIGHZAIS-RRABGKBLSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCCN=C(N)N.Cl |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCN=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


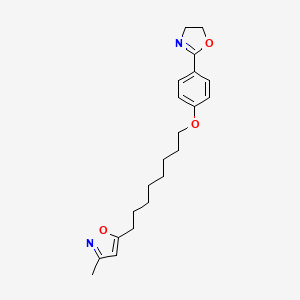
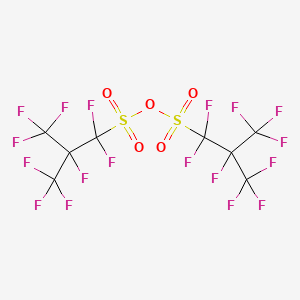

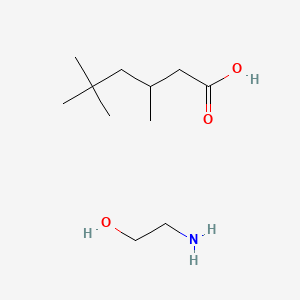
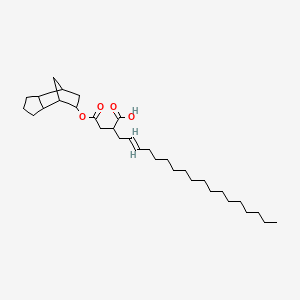
![5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene](/img/structure/B12673802.png)

